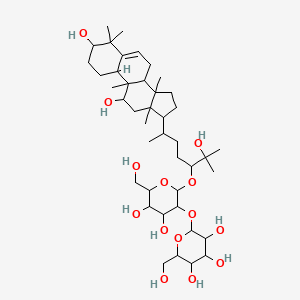
Mogroside IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside II-A is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the family of cucurbitane glycosides and is known for its intense sweetness, which is significantly higher than that of sucrose. Mogroside II-A, along with other mogrosides, has been used in traditional Chinese medicine for its various health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mogroside II-A involves the glycosylation of mogrol, the aglycone part of the molecule, with specific sugar moieties. This process can be achieved through enzymatic glycosyl transfer methods, where enzymes such as cyclodextrin glucanotransferase are used to catalyze the addition of glucose units to mogrol . The reaction conditions typically include controlled temperatures, pH levels, and buffer systems to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of mogroside II-A primarily relies on extraction from the fruit of Siraitia grosvenorii. The extraction process involves the use of solvents such as ethanol and water under elevated pressure to efficiently isolate mogrosides from the fruit . Advanced techniques like supercritical fluid extraction and biotransformation using plant endophytic fungi are also employed to enhance the yield and purity of mogroside II-A .
Chemical Reactions Analysis
Types of Reactions
Mogroside II-A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of mogroside II-A, which exhibit different levels of sweetness and biological activities. For example, the oxidation of mogroside II-A can lead to the formation of mogroside V, a highly sweet compound used as a commercial sweetener .
Scientific Research Applications
Mogroside II-A has a wide range of scientific research applications, including:
Chemistry: Used as a natural sweetener in the development of low-calorie food products and beverages.
Biology: Studied for its antioxidative and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Medicine: Investigated for its potential in blood glucose modulation, making it a promising candidate for managing diabetes.
Industry: Utilized in the production of natural sweeteners and health supplements
Mechanism of Action
The mechanism of action of mogroside II-A involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammation pathways. For instance, mogroside II-A has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase, thereby reducing oxidative damage in cells . Additionally, it can inhibit the activation of pro-inflammatory cytokines, leading to reduced inflammation .
Comparison with Similar Compounds
Mogroside II-A is unique among mogrosides due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Similar compounds include:
Mogroside V: Known for its intense sweetness, over 300 times that of sucrose, and used as a commercial sweetener.
Mogroside III: Exhibits moderate sweetness and is studied for its antioxidative properties.
Mogroside IV: Similar to mogroside V but with slightly different glycosylation, affecting its sweetness and biological activities.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[2-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |
InChI Key |
NZDCGZOHJTWGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)


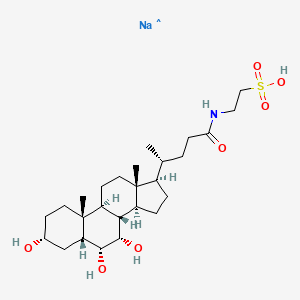
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)

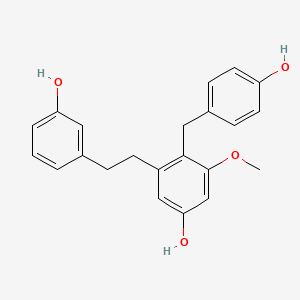
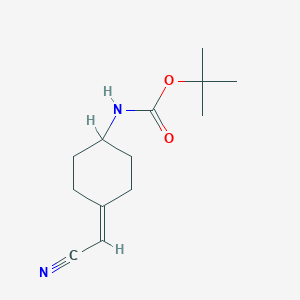
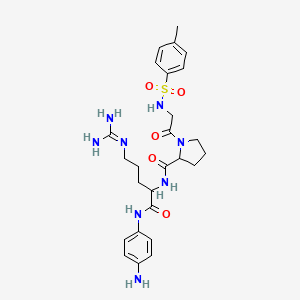
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)

